molecular formula C20H34O5 B102436 Prostaglandin D1 CAS No. 17968-82-0

Prostaglandin D1

Cat. No. B102436
CAS RN: 17968-82-0
M. Wt: 354.5 g/mol
InChI Key: CIMMACURCPXICP-PNQRDDRVSA-N
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Description

Prostaglandin D1 (PGD1) is a type of prostaglandin, a group of physiologically active lipid compounds that have diverse hormone-like effects in animals . It has a role as a human metabolite and is a natural product found in Homo sapiens .


Synthesis Analysis

Prostaglandins are synthesized in the body via the fatty acid arachidonic acid . Initially, arachidonic acid is created when the enzyme phospholipase A2 cleaves the lipid diacylglycerol into the molecule arachidonic acid. Cyclooxygenase enzymes then produce prostaglandins from arachidonic acid via sequential oxidation of each compound . The COX-1 enzyme produces basal amounts of prostaglandins, while chemical mediators induce the COX-2 isoform to increase prostaglandins production .


Molecular Structure Analysis

The molecular formula of Prostaglandin D1 is C20H34O5 . At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .


Chemical Reactions Analysis

Prostaglandins, including Prostaglandin D1, possess a unique and intricate molecular structure that underlies their diverse physiological functions . They have hydrophobic hydrocarbon chains, often referred to as “side chains,” which vary among different prostaglandin types, influencing the molecule’s overall size, shape, and biological activities .


Physical And Chemical Properties Analysis

Prostaglandins, including Prostaglandin D1, have a unique and intricate molecular structure that underlies their diverse physiological functions . They have a central five-membered ring and two long hydrophobic hydrocarbon chains . The length of these chains affects the molecule’s size and shape, influencing its interactions with cellular receptors and other biomolecules .

Scientific Research Applications

Treatment of Pulmonary Arterial Hypertension (PAH)

Prostaglandins and their receptors, including PGD1, play important roles in the occurrence and development of PAH . They affect vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling . Prostacyclin and related drugs, which are prostaglandins, have been used in the clinical treatment of PAH .

Inhibition of Platelet Aggregation

PGD1 is an inhibitor of ADP-induced platelet aggregation in humans . It has an IC50 value of 320 ng/ml, which is about 1/10 as potent as PGD2 .

Potential Role in Cardiovascular System

Given its role in inhibiting platelet aggregation, PGD1 may have implications in the cardiovascular system . However, more research is needed to fully understand its role and potential therapeutic applications in this area.

Role in Inflammation

As a prostaglandin, PGD1 is involved in the body’s inflammatory response . It could potentially be used to develop new treatments for inflammatory diseases.

Role in Vascular Smooth Muscle Cell Proliferation and Migration

PGD1 plays a role in vascular smooth muscle cell proliferation and migration . This could have implications for diseases characterized by abnormal vascular smooth muscle cell behavior, such as atherosclerosis.

Role in Extracellular Matrix Remodeling

PGD1 is involved in extracellular matrix remodeling . This could potentially be harnessed for therapeutic purposes in diseases characterized by abnormal extracellular matrix remodeling, such as fibrotic diseases.

Mechanism of Action

Target of Action

Prostaglandin D1 (PGD1) primarily targets prostanoid receptors , which are a subclass of cell surface membrane receptors . These receptors are the primary receptors for naturally occurring prostanoids, including PGD1 . They play a crucial role in facilitating prostaglandin signaling, which controls a wide range of biological processes, from blood pressure homeostasis to inflammation and pain perception .

Mode of Action

PGD1 interacts with its targets, the prostanoid receptors, through a mechanism facilitated by G-protein-coupled receptors . This interaction leads to the actuation of different signaling pathways by the same receptor .

Biochemical Pathways

The action of PGD1 affects several biochemical pathways. For instance, in the context of pulmonary arterial hypertension (PAH), prostaglandins and their receptors, including PGD1, play important roles through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .

Pharmacokinetics

It’s known that prostaglandins, in general, have relatively short half-lives , which may impact their bioavailability and efficacy.

Result of Action

The action of PGD1 results in a wide range of biological effects. For example, in the context of PAH, the action of prostaglandins, including PGD1, leads to changes in pulmonary vascular resistance and increased pulmonary arterial pressure . This can eventually lead to right heart failure or even death .

Action Environment

The action, efficacy, and stability of PGD1 can be influenced by various environmental factors. For instance, the expression and regulation of prostanoid receptors, which are the primary targets of PGD1, can be influenced by various factors . .

Future Directions

Prostaglandin Reductase 1 (PTGR1), a rate-limiting enzyme involved in the arachidonic acid metabolism pathway, has emerged as a novel target for cancer therapeutics . Future research might facilitate the PTGR1 research and therapeutics development .

properties

IUPAC Name

7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMMACURCPXICP-PNQRDDRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864809
Record name Prostaglandin D1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin D1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005102
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Prostaglandin D1

CAS RN

17968-82-0
Record name PGD1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17968-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prostaglandin D1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017968820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prostaglandin D1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROSTAGLANDIN D1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOT50Z88GW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prostaglandin D1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005102
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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